molecular formula C12H13NS B3031926 N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine CAS No. 869901-17-7

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine

Cat. No.: B3031926
CAS No.: 869901-17-7
M. Wt: 203.31 g/mol
InChI Key: VBNZKCIOXSBOJS-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine has been explored in various chemical synthesis processes. For instance, similar compounds have been synthesized through reactions like 1,3-dipolar cycloaddition, indicating the chemical's role in producing complex organic structures (Aouine, El Hallaoui, & Alami, 2014). Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, where similar methodologies were employed (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity and Cellular Imaging

  • Medical Research and Imaging : Compounds related to this compound have been studied for their photocytotoxic properties in medical research. For example, Iron(III) complexes containing similar methanamine structures have shown potential in cellular imaging and demonstrated remarkable photocytotoxicity under specific light conditions, indicating their potential in targeted cancer therapy (Basu et al., 2014).

Metal Ion Sensing

  • Sensing Applications : The compound's derivatives have been used in the development of chemosensors. For instance, related azomethine-thiophene ligands have been used to detect metal ions like Ni(II) and Pd(II), showcasing the compound's utility in sensing and analytical applications (Pedras et al., 2007).

Antimicrobial and Anticonvulsant Activities

  • Biomedical Applications : Derivatives of this compound have been studied for their antimicrobial properties. For example, certain phenyl methanamine derivatives showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010). Additionally, some schiff bases of related compounds exhibited anticonvulsant activity, highlighting their potential use in developing new therapeutic agents (Pandey & Srivastava, 2011).

Catalytic Applications

  • Catalysis : Research has demonstrated the use of related methanamine derivatives in catalytic applications, such as in the synthesis of palladium(II) and platinum(II) complexes, which were effective as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).

Future Directions

The future directions for “N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine” could involve further exploration of its biological activities. Indole derivatives, for example, have been found to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity . Therefore, “this compound” and similar compounds could be explored for these and other potential therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(4-thiophen-3-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNZKCIOXSBOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594584
Record name N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-17-7
Record name N-Methyl-4-(3-thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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